6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime
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Overview
Description
6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehydeO-(4-fluorobenzyl)oxime is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehydeO-(4-fluorobenzyl)oxime typically involves the condensation of 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde with 4-fluorobenzylamine in the presence of an oxidizing agent. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehydeO-(4-fluorobenzyl)oxime undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: Halogen substitution reactions can occur at the chloro or fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions include various quinone derivatives, amines, and halogen-substituted compounds .
Scientific Research Applications
6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehydeO-(4-fluorobenzyl)oxime has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehydeO-(4-fluorobenzyl)oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-phenylimidazo[1,2-a]pyridine: A precursor in the synthesis of the target compound.
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde: Another precursor used in the synthesis.
4-Fluorobenzylamine: A reagent used in the synthesis.
Uniqueness
6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehydeO-(4-fluorobenzyl)oxime is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H15ClFN3O |
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Molecular Weight |
379.8 g/mol |
IUPAC Name |
(E)-1-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-N-[(4-fluorophenyl)methoxy]methanimine |
InChI |
InChI=1S/C21H15ClFN3O/c22-17-8-11-20-25-21(16-4-2-1-3-5-16)19(26(20)13-17)12-24-27-14-15-6-9-18(23)10-7-15/h1-13H,14H2/b24-12+ |
InChI Key |
KKXABNCDEHCDML-WYMPLXKRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)/C=N/OCC4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)C=NOCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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